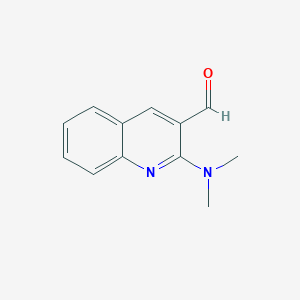

2-(Dimethylamino)quinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(Dimethylamino)quinoline-3-carbaldehyde, often involves strategies that utilize readily available building blocks like propargylic alcohols, which offer diverse possibilities for developing novel synthetic strategies for constructing polycyclic systems, including heterocycles. Propargylic alcohols, due to their distinct reactivities compared to simple alcohols and/or alkynes, provide a versatile pathway for the synthesis of quinoline derivatives (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

Quinoline derivatives, including 2-(Dimethylamino)quinoline-3-carbaldehyde, exhibit a structure that includes a quinoline nucleus, known for its significant and wide-spectrum biological properties. The molecular structure of quinoline derivatives is characterized by a bicyclic system comprising a benzene ring fused with a pyridine ring, which is key to their activity (Musioł, 2017).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, reflecting their rich chemistry. They are capable of forming chelating complexes with metallic surfaces, which is exploited in their use as corrosion inhibitors. Such derivatives, especially those with polar substituents, effectively adsorb on metallic surfaces through coordination bonding, forming highly stable chelates (Verma, Quraishi, & Ebenso, 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of functional groups, such as the dimethylamino group in 2-(Dimethylamino)quinoline-3-carbaldehyde, affects these properties by altering intermolecular interactions.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including basicity, due to the nitrogen atom in the quinoline ring. Their reactivity can be further modified through functionalization, as seen in 2-(Dimethylamino)quinoline-3-carbaldehyde, which impacts their potential applications in synthetic chemistry and pharmaceuticals (Xuan, 2019).

Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Compound Development

2-(Dimethylamino)quinoline-3-carbaldehyde is a compound that finds utility in the synthesis of various heterocyclic compounds. Research highlights its role in the development of novel quinoline derivatives through reactions with other chemical entities. For instance, it has been used in the synthesis of quinoline-based Schiff bases, demonstrating potential as antimicrobial agents and in DNA binding studies. These Schiff bases exhibit interactions with calf thymus-DNA through electronic spectra and viscosity measurements, indicating their potential in biological applications (Lamani et al., 2008).

Colorimetric Chemosensors

The compound plays a crucial role in the development of colorimetric chemosensors for metal ions. A notable application is its use in creating a quinoline-based colorimetric chemosensor for Cu2+, where it contributes to a significant redshift and color change upon metal ion interaction. This property is particularly useful for the selective detection of copper ions among other transition metals, showcasing its potential in environmental monitoring and analytical chemistry (Xiao-bo Li et al., 2014).

Corrosion Inhibition

In the field of material science, derivatives of 2-(Dimethylamino)quinoline-3-carbaldehyde have been studied for their corrosion inhibition properties. These compounds have shown promise as inhibitors for mild steel in acidic environments, suggesting their utility in protecting industrial materials from corrosive damage. The effectiveness of these inhibitors is attributed to their adsorption on metal surfaces, highlighting their potential in extending the lifespan of metal components in harsh chemical conditions (Lgaz et al., 2017).

Antimicrobial Activities

Quinoline derivatives, including those synthesized from 2-(Dimethylamino)quinoline-3-carbaldehyde, have been explored for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing moderate to good activity. This research underscores the potential of quinoline derivatives in the development of new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Pirgal, 2022).

Photophysical Studies and Molecular Logic Switches

The compound has also found application in the study of photophysical properties and the development of molecular logic switches. For example, amino derivatives of pyrazoloquinoline, which can be synthesized from related quinoline compounds, exhibit interesting photophysical behaviors such as solvatochromism and acidochromism. These properties make them suitable for implementation in molecular logic switches, demonstrating the versatility of quinoline derivatives in advanced materials science and optical applications (Uchacz et al., 2016).

Propriétés

IUPAC Name |

2-(dimethylamino)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLBHNGTPRGJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360091 |

Source

|

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinoline-3-carbaldehyde | |

CAS RN |

728035-61-8 |

Source

|

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)